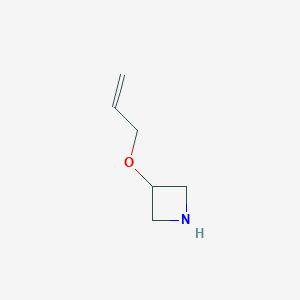

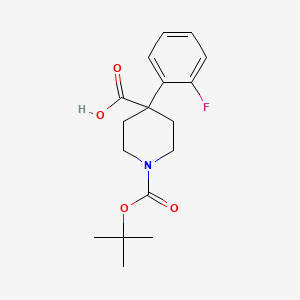

![molecular formula C22H19N5O2 B2530222 8-(4-乙基苯基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 877810-61-2](/img/structure/B2530222.png)

8-(4-乙基苯基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

货号 B2530222

CAS 编号:

877810-61-2

分子量: 385.427

InChI 键: RSFPMBXEYZFJHD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the family of imidazopurines and has been found to exhibit promising biological activity.

科学研究应用

合成和药理评价

- Zagórska 等人 (2009) 的一项研究涉及 1,3-二甲基-(1H,8H)-咪唑并[2,1-f]嘌呤-2,4-二酮的 N-8-芳基哌嗪基丙基衍生物的合成。这些化合物显示出作为 5-HT1A 受体配体的潜力,对抗焦虑和抗抑郁活性有影响 (Zagórska 等人,2009).

血清素受体亲和力和 PDE 抑制活性

- Zagórska 等人 (2016) 合成了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-氟和 3-三氟甲基苯基哌嗪基烷基衍生物。这些衍生物表现出对血清素 (5-HT1A/5-HT7) 受体的亲和力,并作为磷酸二酯酶 (PDE4B 和 PDE10A) 抑制剂活性,表明它们具有抗抑郁和抗焦虑的潜力 (Zagórska 等人,2016).

分子对接研究

- 2015 年,Zagórska 等人的研究探索了芳基哌嗪基烷基嘌呤-2,4-二酮和嘌呤-2,4,8-三酮的构效关系。研究发现,具有嘌呤-2,4-二酮核心的化合物具有更高的受体亲和力,特别是对血清素能 (5-HT1A、5-HT6、5-HT7) 和多巴胺能 (D2) 受体。对接研究表明,7 位上的取代基对于受体亲和力和选择性至关重要 (Zagórska 等人,2015).

A3 腺苷受体拮抗剂

- Baraldi 等人 (2005) 合成了 1-苄基-3-丙基-1H,8H-咪唑并[2,1-f]嘌呤-2,4-二酮,鉴定出有效且选择性的 A(3) 腺苷受体拮抗剂。这项研究强调了稠环对黄嘌呤核心的拮抗活性的重要性 (Baraldi 等人,2005).

作用机制

- Specifically, it interacts with dihydrofolate reductase (DHFR), thymidylate synthase (TS), purine synthesis GAR formyltransferase (GARFT), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

- The de novo purine biosynthetic pathway involves several enzymes, including GARFT. This pathway transforms phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) .

Target of Action

Mode of Action

- The compound inhibits DHFR, an enzyme essential for folate metabolism. By blocking DHFR, it disrupts the production of tetrahydrofolate (THF), a critical cofactor in nucleotide synthesis. It also inhibits TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA replication. These enzymes are involved in purine biosynthesis. By targeting them, the compound affects purine nucleotide production .

Biochemical Pathways

Pharmacokinetics

- The compound’s lipophilic nature allows it to enter cells through passive diffusion. It accumulates in cells due to its three-carbon bridge structure. Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes . Details on excretion are not readily available for this specific compound.

Result of Action

- Flow cytometry studies show S-phase arrest in HL-60 cells treated with this compound. It also induces apoptosis, confirmed by lysosomal and mitochondrial effects .

属性

IUPAC Name |

6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-3-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFPMBXEYZFJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)